molecular formula C9H6Cl2O B13935263 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol CAS No. 29805-13-8

1-(2,4-Dichlorophenyl)prop-2-yn-1-ol

Cat. No.: B13935263
CAS No.: 29805-13-8
M. Wt: 201.05 g/mol
InChI Key: ZKTZQWUICGZQHL-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)prop-2-yn-1-ol is a chlorinated propargyl alcohol derivative characterized by a 2,4-dichlorophenyl group attached to a propargyl alcohol backbone. Its structure combines the electron-withdrawing effects of chlorine substituents with the reactivity of the alkyne group, making it a versatile intermediate in organic synthesis, particularly in gold-catalyzed isomerization reactions (e.g., forming bicyclic acetates) .

Properties

IUPAC Name

1-(2,4-dichlorophenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2O/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTZQWUICGZQHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC(C1=C(C=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70279827
Record name 1-(2,4-dichlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29805-13-8
Record name NSC14254
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14254
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2,4-dichlorophenyl)prop-2-yn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70279827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol typically involves the reaction of 2,4-dichlorobenzaldehyde with propargyl alcohol in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium hydroxide or potassium carbonate. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl ring can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,4-Dichlorophenyl)prop-2-yn-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)prop-2-yn-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Positional Isomers of Dichlorophenyl Substituents

  • 1-(2,3-Dichlorophenyl)prop-2-yn-1-ol (VII.94): Structural Difference: Chlorine atoms at the 2- and 3-positions of the phenyl ring instead of 2,3. However, the electronic effects (e.g., resonance stabilization) differ due to the proximity of chlorine atoms . Application: Used in synthesizing acetoxy bicyclo[3.1.0]hexenes, highlighting its utility in generating strained cyclic systems compared to the 2,4-dichloro isomer .

Derivatives with Extended Functional Groups

  • 1-(2,4-Dichlorophenyl)-2-(2,4,5-Trichlorophenoxy)-1-ethanone O-methyloxime (CAS 338391-97-2): Structural Difference: Incorporates a trichlorophenoxy group and methyloxime moiety. Impact: The additional chlorine atoms and oxime group increase molecular weight (C₁₅H₁₀Cl₅NO₂) and lipophilicity, enhancing persistence in environmental matrices. Application: Likely functions as a pesticide due to structural similarity to chlorinated aromatics with known agrochemical activity .

Halogen-Substituted Alcohols

  • 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Structural Difference: Single para-chlorine substituent and a branched methylpropanol chain. The tertiary alcohol structure improves solubility in polar solvents compared to the propargyl alcohol’s primary hydroxyl group . Application: Intermediate in pharmaceuticals or fragrances, contrasting with the 2,4-dichloro derivative’s use in catalysis .

Organophosphate Derivatives

  • Chlorfenvinphos (Diethyl 1-(2,4-dichlorophenyl)-2-chlorovinyl phosphate): Structural Difference: Phosphate ester replaces the propargyl alcohol group. Impact: The phosphate moiety enables acetylcholinesterase inhibition, conferring neurotoxicity absent in the propargyl alcohol. Metabolites like 1-(2,4-dichlorophenyl) ethanol demonstrate reduced toxicity due to saturation of the vinyl group . Application: Broad-spectrum insecticide, contrasting with the propargyl alcohol’s synthetic utility .

Antifungal Agents with Imidazole Moieties

  • Imazalil (1-[2-(2,4-Dichlorophenyl)-2-(2-propenyloxy)ethyl]-1H-imidazole):
    • Structural Difference : Propenyloxyethyl-imidazole chain replaces the propargyl alcohol.
    • Impact : The imidazole ring enables binding to fungal cytochrome P450 enzymes, disrupting ergosterol synthesis. The propenyloxy group enhances membrane permeability compared to the alkyne’s linear geometry .
    • Application : Antifungal agent in agriculture, differing from the propargyl alcohol’s role in catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Biological/Industrial Application Reference ID
1-(2,4-Dichlorophenyl)prop-2-yn-1-ol C₉H₅Cl₂O Propargyl alcohol, 2,4-Cl₂Ph Catalytic synthesis of bicyclic systems
1-(2,3-Dichlorophenyl)prop-2-yn-1-ol C₉H₅Cl₂O Propargyl alcohol, 2,3-Cl₂Ph Cyclization reactions
Chlorfenvinphos C₁₂H₁₄Cl₃O₄P Phosphate ester, 2,4-Cl₂Ph Insecticide
Imazalil C₁₄H₁₅Cl₂N₃O Imidazole, propenyloxy Antifungal agent
1-(4-Chlorophenyl)-2-methylpropan-2-ol C₁₀H₁₃ClO Tertiary alcohol, 4-ClPh Pharmaceutical intermediate

Key Findings

  • Reactivity : The propargyl alcohol’s alkyne group enables unique cyclization pathways, distinct from the phosphate esters (neurotoxic) or imidazoles (antifungal) .
  • Toxicity: Chlorfenvinphos exhibits acute neurotoxicity via acetylcholinesterase inhibition, while metabolites of 1-(2,4-dichlorophenyl) ethanol show lower toxicity due to metabolic detoxification .
  • Environmental Impact: Compounds with multiple chlorines (e.g., 2,4,5-trichlorophenoxy derivatives) persist longer in ecosystems compared to less halogenated analogs .

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